molecular formula C22H29N3O B2922279 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide CAS No. 1049342-08-6

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide

Cat. No.: B2922279
CAS No.: 1049342-08-6
M. Wt: 351.494
InChI Key: AWQSHHFZNFRFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of purinergic and dopaminergic signaling. This molecule is structurally characterized by a benzamide group linked to a 4-phenylpiperazine moiety via an ethyl chain, a common pharmacophore found in ligands targeting central nervous system (CNS) receptors . Compounds featuring the 4-phenylpiperazine subunit are frequently investigated as potent and selective antagonists for various receptors. Specifically, this structural class has shown high relevance in the development of P2X7 receptor antagonists, which are implicated in neuroinflammatory processes and are potential therapeutic targets for neurodegenerative diseases, psychiatric disorders, and brain tumors . The P2X7 receptor is a cation channel activated by high extracellular ATP, and its prolonged activation can lead to the release of pro-inflammatory cytokines and cell death . Furthermore, structurally similar N-(2-(4-arylpiperazin-1-yl)ethyl)benzamide analogs have been documented in scientific literature as high-affinity and selective ligands for dopamine receptor subtypes, demonstrating the versatility and research value of this chemical scaffold for probing diverse neuroreceptor families . Researchers can utilize this product as a key reference compound or intermediate for in vitro binding assays, functional activity studies, and structure-activity relationship (SAFIR) investigations to further elucidate its specific biological targets and mechanism of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSHHFZNFRFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acidic medium or KMnO₄ in neutral or basic medium.

    Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to bind to the active site of AChE, blocking its activity and increasing acetylcholine levels.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

The compound shares structural similarities with dopamine receptor ligands that incorporate a 4-arylpiperazine group. Key comparisons include:

a) Substituent Effects on the Piperazine Ring
  • 4-Phenylpiperazine Derivatives: Biswas et al. (2008) synthesized hybrid compounds with a 4-phenylpiperazine ethyl group linked to a tetrahydronaphthalenol core. Modifications to the aryl group (e.g., 2,3-dichlorophenyl or methoxyphenyl) significantly enhanced D3 receptor affinity (Ki = 0.5 nM for dichlorophenyl vs. 150 nM for D2, yielding a 300-fold selectivity) .
  • 4-(3-Methoxyphenyl)piperazine Derivatives :
    describes compounds with 3-methoxyphenyl or 4-nitrophenyl piperazine substituents. These groups introduce electron-donating or withdrawing effects, altering receptor interactions. For example, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3g) was synthesized but lacked reported receptor data .

b) Benzamide vs. Alternative Cores
  • Benzamide vs. Tetrahydronaphthalenol: Biswas et al. (2008) demonstrated that replacing a benzamide with a tetrahydronaphthalenol moiety increased D3 affinity, suggesting the core structure’s rigidity and hydrogen-bonding capacity are critical .
  • Benzamide vs. Benzimidazole :
    highlights a benzamide-pyridinylbenzimidazole hybrid with a methylpiperazine group, emphasizing the role of aromatic stacking in receptor binding. However, biological data are unavailable .
c) Linker Length and Flexibility
  • Ethyl vs. Propyl Linkers: The target compound’s ethyl linker contrasts with propyl-linked analogues (e.g., 3g, 3h in ).

Receptor Selectivity and Binding Affinity

  • D3 vs. D2 Selectivity: Luedtke et al. (2000) reported that azabicyclononane benzamides with piperazine groups exhibit D2-like receptor selectivity . In contrast, Biswas et al. (2008) achieved D3-preferring agonists via aryl substituent optimization, highlighting the delicate balance between substituent chemistry and selectivity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Piperazine Substituent Core Structure Linker Length D3 Ki (nM) D2 Ki (nM) Selectivity (D3/D2) Reference
N-[2-(4-Phenylpiperazin-1-yl)ethyl]-4-propylbenzamide Phenyl Benzamide Ethyl Data N/A Data N/A Data N/A
Biswas et al. (2008) hybrid compound 2,3-Dichlorophenyl Tetrahydronaphthalenol Ethyl 0.5 150 300
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3g) 3-Methoxyphenyl Methanesulphonate Propyl Data N/A Data N/A Data N/A
I-125-IABN (Luedtke et al., 2000) Azabicyclononane Benzamide N/A Data N/A 1.2 D2-selective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.